1-(trifluoroacetyl)-1H-benzotriazole

Catalog No.
S675495
CAS No.
183266-61-7
M.F
C8H4F3N3O
M. Wt
215.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(trifluoroacetyl)-1H-benzotriazole

CAS Number

183266-61-7

Product Name

1-(trifluoroacetyl)-1H-benzotriazole

IUPAC Name

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H

InChI Key

GVQIQOIKWUOEJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F

Corrosion inhibitors

Benzotriazoles are commonly used as corrosion inhibitors for metals, particularly copper and its alloys. They form a protective layer on the metal surface, preventing corrosion and extending the lifespan of materials.

Biocides

Some benzotriazoles exhibit biocidal activity, meaning they can kill or inhibit the growth of microorganisms. This property makes them valuable in various applications, such as preserving wood, preventing the growth of algae and fungi in industrial cooling systems, and controlling microbial growth in paints and coatings.

Pharmaceuticals

Certain benzotriazoles have been investigated for their potential use in developing new drugs. For example, some benzotriazole derivatives have shown promising activity against cancer and other diseases.

1-(Trifluoroacetyl)-1H-benzotriazole is a chemical compound characterized by the presence of a benzotriazole moiety substituted with a trifluoroacetyl group. The molecular formula is C₉H₆F₃N₃O, and its structure features a benzene ring fused with a triazole ring, which is further modified by the trifluoroacetyl functional group. This compound is known for its unique physicochemical properties, which stem from both the electron-withdrawing trifluoroacetyl group and the heterocyclic nature of the benzotriazole, making it a versatile building block in organic synthesis.

2-Amino-1H-benzotriazoleAmino group substitutionEnhanced biological activity as an antimicrobial1-(Methylsulfonyl)-1H-benzotriazoleMethylsulfonyl substitutionUsed as a leaving group in organic synthesis5-Trifluoromethyl-1H-benzotriazoleTrifluoromethyl groupIncreased lipophilicity and altered reactivity

Uniqueness

The uniqueness of 1-(trifluoroacetyl)-1H-benzotriazole lies in its combination of the strong electron-withdrawing trifluoroacetyl group and its ability to participate in diverse

Benzotriazole derivatives, including 1-(trifluoroacetyl)-1H-benzotriazole, exhibit a range of biological activities. They have been studied for their potential as:

  • Antimicrobial agents: Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Antitumor activity: Certain benzotriazole compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme inhibitors: The structure may allow for interaction with various enzymes, making them candidates for drug development targeting specific biological pathways .

The synthesis of 1-(trifluoroacetyl)-1H-benzotriazole can be achieved through several methods:

  • Direct acylation: Reacting 1H-benzotriazole with trifluoroacetyl chloride in the presence of a base such as triethylamine can yield the desired product.
  • Condensation reactions: Utilizing paraformaldehyde and trifluoromethanesulfonamide in conjunction with 1H-benzotriazole can produce various derivatives, including 1-(trifluoroacetyl)-1H-benzotriazole .
  • Multi-component reactions: These methods often involve combining multiple reactants to form complex structures efficiently.

1-(Trifluoroacetyl)-1H-benzotriazole has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural chemicals: Its derivatives may be explored for use as pesticides or herbicides due to their biological activity.
  • Material science: The unique properties of benzotriazoles make them suitable for use in polymers and coatings.

Studies on the interactions of 1-(trifluoroacetyl)-1H-benzotriazole with biological targets are essential for understanding its potential therapeutic effects. Investigations typically focus on:

  • Binding affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanisms of action: Understanding how it influences biological pathways at the molecular level.
  • Toxicological assessments: Evaluating safety profiles and potential side effects through in vitro and in vivo studies.

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Wikipedia

1-(trifluoroacetyl)-1H-benzotriazole

Dates

Modify: 2023-08-15

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